molecular formula C10H5Cl2NO3 B6262909 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 51726-82-0

6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6262909
CAS No.: 51726-82-0
M. Wt: 258.1
InChI Key:
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Description

6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 It belongs to the quinolone family, which is known for its broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

51726-82-0

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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